3-iodo-2-methyl-5-nitro-2H-indazole
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Overview
Description
3-iodo-2-methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of iodine, methyl, and nitro groups at specific positions on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-methyl-5-nitro-2H-indazole can be achieved through various synthetic routes. One common method involves the iodination of 2-methyl-5-nitro-2H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Another approach involves the nitration of 3-iodo-2-methyl-2H-indazole. This can be done using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-iodo-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) or halide salts (e.g., sodium iodide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Scientific Research Applications
3-iodo-2-methyl-5-nitro-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to investigate biological pathways and molecular targets.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-iodo-2-methyl-5-nitro-2H-indazole depends on its specific application:
Anticancer Activity: It may inhibit cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.
Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes required for microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
3-iodo-2-methyl-2H-indazole: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
2-methyl-5-nitro-2H-indazole: Lacks the iodine atom, which may affect its ability to undergo substitution reactions.
3-iodo-5-nitro-2H-indazole: Lacks the methyl group, which may influence its solubility and overall chemical properties.
Uniqueness
3-iodo-2-methyl-5-nitro-2H-indazole is unique due to the presence of all three functional groups (iodine, methyl, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H6IN3O2 |
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Molecular Weight |
303.06 g/mol |
IUPAC Name |
3-iodo-2-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6IN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3 |
InChI Key |
GOZCJEMORCBNPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
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